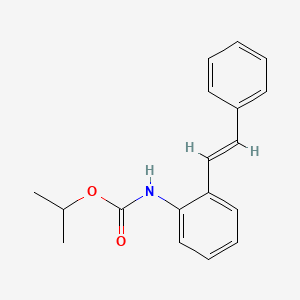
Isopropyl (E)-(2-styrylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (E)-(2-styrylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an isopropyl group, a styryl group, and a phenyl group, all connected through a carbamate linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (E)-(2-styrylphenyl)carbamate typically involves the reaction of isopropyl chloroformate with (E)-(2-styrylphenyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl (E)-(2-styrylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The phenyl and styryl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.
Reduction: Conversion to (E)-(2-styrylphenyl)amine.
Substitution: Formation of substituted phenyl or styryl derivatives.
Applications De Recherche Scientifique
Isopropyl (E)-(2-styrylphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of isopropyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter. This mechanism is similar to that of other carbamate-based insecticides and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Isopropyl (E)-(2-styrylphenyl)carbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: Known for its presence in fermented foods and beverages.
Methyl carbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
Phenyl carbamate: Utilized as a protecting group in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the styryl group, in particular, enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C18H19NO2 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
propan-2-yl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C18H19NO2/c1-14(2)21-18(20)19-17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,19,20)/b13-12+ |
Clé InChI |
NGESNUZIDSRBST-OUKQBFOZSA-N |
SMILES isomérique |
CC(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



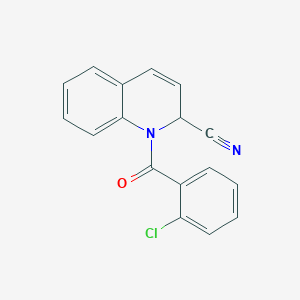
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)

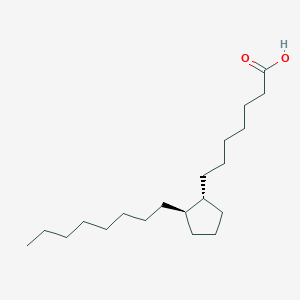
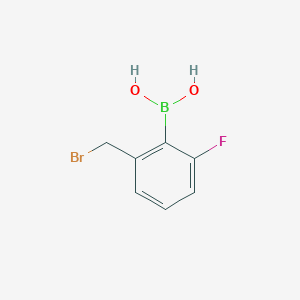

![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
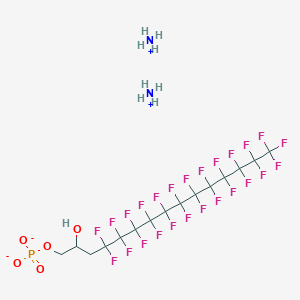
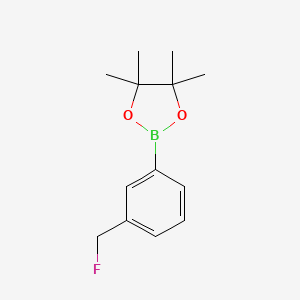
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)

![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
